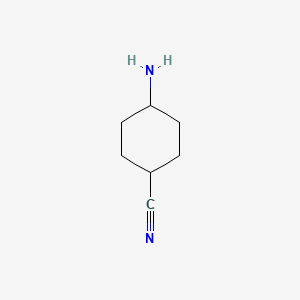

4-Aminocyclohexane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that can be catalyzed by various substances. For instance, the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles is achieved through a tandem Michael addition - cyclization reaction, utilizing cyclohexane-1,2-dione and benzylidenemalononitriles with a cinchona alkaloid-derived thiourea catalyst . Similarly, the synthesis of bicyclic ortho-aminocarbonitrile derivatives is facilitated by 1,4-diazabicyclo[2.2.2]octane (DABCO), which allows the reaction to proceed smoothly at room temperature with high yields . Additionally, a regioselective synthesis approach in an aqueous medium using microwave irradiation has been developed for 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile, highlighting the potential for environmentally friendly procedures .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR, and two-dimensional NMR, as well as elemental analysis . Single-crystal X-ray molecular structure determination is also employed to confirm the regioselectivity and to elucidate the precise geometry of the synthesized compounds . For example, the crystal structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reveals that the fused cyclohexene and pyran rings adopt sofa and boat conformations, respectively, with specific dihedral angles between the rings .

Chemical Reactions Analysis

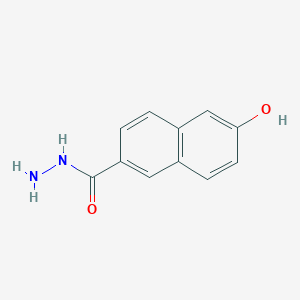

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of the amino and nitrile groups allows for further transformations into new heterocyclic compounds, as demonstrated by the heterocyclization of 2-amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles in an acidic medium . The regioselectivity of the reactions and the influence of reaction conditions on the outcome are critical aspects of these chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystalline nature and the specific conformations of the rings affect the overall stability and reactivity. Hydrogen bonding plays a significant role in the crystal packing and can lead to the formation of two-dimensional networks, as observed in the crystal structure of the fluorophenyl derivative . These properties are essential for understanding the behavior of these compounds in various chemical environments and for their potential applications in medicinal chemistry and materials science.

科学的研究の応用

Environmental Applications

4-Aminocyclohexane-1-carbonitrile and its derivatives have been studied for their environmental relevance. For instance, Silva et al. (2013) discussed the use of DINCH, a compound with a similar structure, as a plasticizer to replace phthalates. They emphasized the utility of measuring the concentrations of DINCH metabolites in urine as biomarkers for exposure assessment, even at environmental exposure levels (Silva et al., 2013).

Clinical Applications in Disease Diagnosis

Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in patients with transient tyrosinemia. This discovery led to the suggestion that a defective 4-hydroxyphenylpyruvate dioxygenase might exist, and that 4HCHAA could be derived from specific enzymatic pathways (Niederwieser et al., 1978).

Biomarkers of Exposure

The study by Du et al. (2019) focused on biomarkers of diesel particulate matter exposure, where metabolites like 1-aminopyrene (1-AP) were used to assess exposure levels among a population of gold miners. They highlighted the significance of 1-AP as a biomarker for diesel engine exhaust exposure (Du et al., 2019).

Pharmacokinetics and Metabolism

Research by Andersson et al. (2009) on Amino methyl cyclohexane carboxylic acid (AMCA) demonstrated its potential as a potent inhibitor of plasminogen activation. They provided insights into the metabolic pathways and excretion patterns of AMCA, suggesting its clinical relevance as an antifibrinolytic agent (Andersson et al., 2009).

特性

IUPAC Name |

4-aminocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGMTNOYOPHQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634393 |

Source

|

| Record name | 4-Aminocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23083-48-9 |

Source

|

| Record name | 4-Aminocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。